molecular formula C16H34ClNO2 B14664151 Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride CAS No. 38370-70-6

Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride

Cat. No.: B14664151
CAS No.: 38370-70-6
M. Wt: 307.9 g/mol
InChI Key: USIIGLVAVCCXCS-UHFFFAOYSA-N
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Description

Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a 2-ethyl-2-methylhexanoate moiety, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride typically involves the reaction of diethylamine with 2-ethyl-2-methylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, esters, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Diethylaminoethanol hydrochloride: Shares the diethylamino group but differs in the alkyl chain structure.

    N,N-Diethylcysteamine: Contains a similar diethylamino group but with a different functional group attached.

Uniqueness

Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is unique due to its specific combination of the diethylamino group and the 2-ethyl-2-methylhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it more versatile and effective in certain applications compared to its analogs .

Properties

CAS No.

38370-70-6

Molecular Formula

C16H34ClNO2

Molecular Weight

307.9 g/mol

IUPAC Name

3-(diethylamino)propyl 2-ethyl-2-methylhexanoate;hydrochloride

InChI

InChI=1S/C16H33NO2.ClH/c1-6-10-12-16(5,7-2)15(18)19-14-11-13-17(8-3)9-4;/h6-14H2,1-5H3;1H

InChI Key

USIIGLVAVCCXCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)OCCCN(CC)CC.Cl

Origin of Product

United States

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